molecular formula C16H18N2O3S2 B3596893 ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B3596893
M. Wt: 350.5 g/mol
InChI Key: JZEMCQIPOQXYAA-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocycle, and a thiazole ring, another sulfur-containing heterocycle. The combination of these two moieties imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with thioamide derivatives under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, which can be further utilized in various chemical transformations .

Scientific Research Applications

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The thiazole and benzothiophene moieties play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds containing the thiazole ring, which exhibit similar chemical reactivity and biological activity.

Uniqueness

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is unique due to the combination of the benzothiophene and thiazole moieties, which impart distinct chemical and biological properties. This combination enhances the compound’s potential as a versatile building block in synthetic chemistry and its potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-21-14(19)7-10-8-23-16(17-10)18-15(20)12-9-22-13-6-4-3-5-11(12)13/h8-9H,2-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMCQIPOQXYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 6
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

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